Achieve reliable chiral purity testing and hSERT allosteric research with (R)-Citalopram oxalate. Used as EP Impurity K standard to validate escitalopram enantiomeric purity >99%. • Matched oxalate counter-ion eliminates variability vs. escitalopram oxalate. • ~30-40× lower SERT binding affinity, serving as allosteric antagonist and negative control. • Stable crystalline form, solubility ~20-25 mg/mL, shipped ambient. In stock.
(R)-Citalopram oxalate (CAS 219861-53-7) is the isolated R-enantiomer of the widely utilized selective serotonin reuptake inhibitor (SSRI) citalopram, formulated as a stable, highly crystalline oxalate salt. While historically viewed merely as the inactive half of the citalopram racemate, (R)-citalopram is now recognized as a critical allosteric modulator of the human serotonin transporter (hSERT) and a functional antagonist to its highly active S-enantiomer (escitalopram). In industrial and analytical procurement, this specific compound is primarily sourced as a highly pure pharmacopeial reference standard (Escitalopram EP Impurity K) for active pharmaceutical ingredient (API) quality control, or as a stereospecific negative control and allosteric probe in advanced neuropharmacological assays [1].
Substituting (R)-citalopram oxalate with racemic citalopram or alternative salt forms compromises both analytical resolution and biological assay integrity. Racemic citalopram contains a 1:1 ratio of S- and R-enantiomers, meaning the potent orthosteric SERT inhibition of the S-enantiomer completely masks the subtle allosteric modulatory effects of the R-enantiomer [1]. Furthermore, substituting the oxalate salt with the free base or hydrobromide form introduces significant handling discrepancies; the oxalate form ensures exact counter-ion matching with commercial escitalopram oxalate in comparative in vitro studies, while providing optimal aqueous solubility (~20-25 mg/mL) and avoiding the hygroscopic instability associated with the free base .
To function as a reliable stereospecific negative control, an enantiomer must demonstrate a drastically reduced affinity for the primary target. Escitalopram oxalate exhibits a highly potent inhibition constant (Ki) of approximately 0.89 to 1.1 nM at the primary orthosteric site (S1) of hSERT. In stark contrast, (R)-citalopram oxalate demonstrates a 30- to 40-fold reduction in binding affinity for this primary site [1]. This massive differential ensures that at controlled nanomolar concentrations, (R)-citalopram does not induce primary SSRI activity, making it the definitive baseline comparator for isolating S-enantiomer-specific effects.
| Evidence Dimension | Primary binding affinity (Ki) at hSERT S1 site |
| Target Compound Data | (R)-Citalopram oxalate: Ki ~ 30-40 nM |
| Comparator Or Baseline | Escitalopram oxalate: Ki ~ 0.89 - 1.1 nM |
| Quantified Difference | 30- to 40-fold reduction in primary SERT binding affinity for the R-enantiomer. |
| Conditions | Competitive radioligand binding assays in hSERT-expressing cell membranes. |
Validates the procurement of the pure R-enantiomer as a strict negative control in SSRI efficacy and binding studies.
Beyond acting as a negative control, (R)-citalopram actively binds to the low-affinity allosteric site (S2) on the serotonin transporter. While the stereoselectivity between the S- and R-enantiomers at the primary site is up to 40:1, the stereoselectivity at the allosteric site is only approximately 3:1 [1]. This relatively high allosteric binding competence allows (R)-citalopram to induce conformational changes in hSERT that functionally antagonize the binding and efficacy of escitalopram. Consequently, racemic mixtures exhibit delayed onset and reduced efficacy compared to pure escitalopram, a phenomenon entirely driven by the R-enantiomer's allosteric interference.
| Evidence Dimension | Stereoselectivity ratio (S:R) across binding sites |
| Target Compound Data | (R)-Citalopram oxalate: Stereoselectivity ratio S:R at allosteric site ~ 3:1 |
| Comparator Or Baseline | Escitalopram oxalate: Stereoselectivity ratio S:R at orthosteric site ~ 40:1 |
| Quantified Difference | >10-fold relative shift in binding preference toward the allosteric site vs the orthosteric site. |
| Conditions | [3H]-escitalopram dissociation and stabilization assays in hSERT models. |
Essential for researchers designing novel allosteric modulators or studying transporter conformational dynamics.
In pharmaceutical manufacturing, the purity of escitalopram oxalate API must be rigorously validated against known stereoisomeric impurities. (R)-Citalopram oxalate is officially designated as Escitalopram EP Impurity K (and USP related compound). Procurement of this exact certified reference material is required to establish system suitability, determine chiral column resolution, and quantify enantiomeric excess in production batches. Utilizing crude or uncertified R-enantiomer mixtures fails to meet the strict regulatory requirements for ISO 17025 or GMP-compliant analytical workflows.
| Evidence Dimension | Analytical resolution baseline for QA/QC |
| Target Compound Data | (R)-Citalopram oxalate: Certified EP Impurity K reference standard |
| Comparator Or Baseline | Uncertified or racemic citalopram mixtures: Unsuitable for quantitative calibration |
| Quantified Difference | Provides absolute chiral resolution baselines required for <0.1% enantiomeric impurity detection. |
| Conditions | Chiral HPLC/UHPLC validation of Escitalopram API batches. |
Mandatory for QA/QC laboratories to legally release escitalopram API batches under pharmacopeial guidelines.
The physical form of the enantiomer dictates its processability in both analytical and biological assays. (R)-citalopram oxalate presents as a highly stable crystalline powder with a defined melting point of 149-153 °C, distinct from the racemate citalopram hydrobromide which melts at approximately 188 °C[1]. Furthermore, the oxalate salt yields excellent aqueous solubility (up to 20-25 mg/mL in water), ensuring rapid and complete dissolution in physiological buffers without the need for high concentrations of DMSO. This matches the solubility profile of escitalopram oxalate, eliminating solvent-induced artifacts in comparative cell-based assays.
| Evidence Dimension | Thermal behavior and aqueous solubility |
| Target Compound Data | (R)-Citalopram oxalate: Melting point 149-153 °C; Water solubility ~20-25 mg/mL |
| Comparator Or Baseline | Racemic citalopram hydrobromide: Melting point ~188 °C |
| Quantified Difference | ~35 °C reduction in melting point indicating distinct crystal lattice; superior aqueous compatibility vs free base. |
| Conditions | Differential scanning calorimetry (DSC) and standard aqueous buffer dissolution at room temperature. |
Ensures reproducible stock solution preparation and eliminates counter-ion or solvent variables in matched-pair biological assays.
Directly following its status as Escitalopram EP Impurity K, (R)-citalopram oxalate is the mandatory reference standard for QA/QC laboratories. It is utilized to spike samples and calibrate chiral HPLC systems, ensuring that escitalopram API batches meet the strict enantiomeric purity thresholds (typically >99% S-enantiomer) required by global pharmacopeias.
Because of its established binding competence at the hSERT S2 allosteric site, this compound is heavily procured by neuropharmacology labs. It serves as a benchmark allosteric antagonist to study transporter conformational changes, helping researchers screen next-generation SSRIs that might bypass or exploit this allosteric mechanism [1].
Leveraging its 30- to 40-fold lower affinity for the primary SERT binding site and matched oxalate counter-ion, (R)-citalopram oxalate is the ideal negative control. It is run in parallel with escitalopram oxalate in cell culture models to confidently isolate primary serotonin reuptake inhibition from background vehicle effects or off-target cellular toxicity .